molecular formula C19H28O10 B1143023 Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside CAS No. 171079-66-6

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside

Cat. No.: B1143023
CAS No.: 171079-66-6
M. Wt: 416.42
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Description

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a protected glycosyl donor critical for advanced synthetic carbohydrate chemistry. Its core research value lies in the pent-4-enyl group, which serves as a versatile and stable anomeric handle that can be activated under mild, selective conditions for the construction of complex oligosaccharides and glycoconjugates . This makes it an invaluable building block for the synthesis of phenolic glycosides, a class of compounds with a variety of documented biological activities . Researchers utilize this intermediate to study and create molecules that mimic natural structures, which is fundamental in glycoscience for drug discovery, diagnostics, and material science . The acetyl protecting groups ensure solubility and stability during synthetic manipulations, allowing for precise control over glycosylation reactions. This compound is intended for use in research laboratories as a key intermediate to develop carbohydrate-based therapeutics, probes for studying protein-carbohydrate interactions, and novel biomaterials. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZLEKUIXNODKZ-OKLPXFMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

BF₃·Et₂O activates the anomeric position of 2,3,4,6-tetra-O-acetyl-D-mannopyranose by coordinating to the acetyl oxygen, facilitating the departure of the leaving group (e.g., bromide or hydroxyl). This generates an oxacarbenium ion intermediate, which reacts with 4-penten-1-ol to form the desired β-glycoside. Steric hindrance from the 2-O-acetyl group favors β-selectivity by shielding the α-face.

Protocol Optimization

  • Solvent : Anhydrous dichloromethane (DCM) or chloroform.

  • Catalyst : 1.2 equiv BF₃·Et₂O.

  • Temperature : 0°C to room temperature (rt), 12–24 h.

  • Yield : 65–75% after column chromatography.

Side Reactions : Competing hydrolysis of the oxacarbenium ion occurs if moisture is present, necessitating strict anhydrous conditions.

Koenigs–Knorr Glycosylation Using Silver-Based Promoters

An alternative approach employs the Koenigs–Knorr method, leveraging silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) to activate glycosyl halides.

Procedure

  • Glycosyl Bromide Preparation : 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is converted to its α-bromide derivative using HBr/AcOH.

  • Coupling Reaction : The glycosyl bromide is reacted with 4-penten-1-ol in the presence of Ag₂CO₃ and molecular iodine (I₂) in anhydrous chloroform.

  • Desiccant : Drierite (CaSO₄) is added to sequester water generated during the reaction.

Table 2: Koenigs–Knorr Glycosylation Conditions

ComponentRoleReference
Ag₂CO₃Acid scavenger, promotes bromide displacement
I₂Enhances reaction rate by polarizing C–Br bond
DrieriteDesiccant to prevent hydrolysis

Yield : 52–74%, depending on the exclusion of water.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

MethodCatalyst/PromoterYieldStereoselectivityScalability
BF₃·Et₂OLewis acid65–75%β-anomer favoredModerate
Koenigs–Knorr (Ag₂CO₃)Silver carbonate52–74%α/β mixtureHigh

Advantages and Limitations

  • BF₃·Et₂O : Superior β-selectivity but sensitive to moisture.

  • Koenigs–Knorr : Higher yields under optimized anhydrous conditions but requires toxic Ag salts.

Large-Scale Production and Process Improvements

For industrial applications, Reynolds and Evans’ protocol is preferred:

  • Pre-drying : Stir 4-penten-1-ol with Ag₂O and Drierite in chloroform for 1 h.

  • Slow Addition : Introduce glycosyl bromide dropwise to avoid exothermic side reactions.

  • Recycling : Unreacted penta-O-acetyl-D-mannopyranose is recovered and reused, improving overall efficiency.

Yield : 74% on multi-gram scale .

Chemical Reactions Analysis

Types of Reactions

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be removed by hydrolysis using acidic or basic conditions, yielding the free sugar.

    Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents such as methanol and sodium methoxide for transesterification.

Major Products

    Hydrolysis: D-mannopyranose and acetic acid.

    Oxidation: Pent-4-enal or pent-4-enoic acid.

    Substitution: Derivatives with different protecting groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H28O10
  • Molecular Weight : 416.42 g/mol
  • Structure : The compound features a pent-4-enyl group attached to a D-mannopyranoside backbone that is fully acetylated at the hydroxyl groups at positions 2, 3, 4, and 6.

Anticancer Research

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside has shown promise as a potential anticancer agent. Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

  • A study evaluating the cytotoxicity of similar glycosides found that compounds with similar structures demonstrated selective toxicity towards colon and breast cancer cells. The IC50 values for these compounds were reported in the low micromolar range, indicating significant potential for further development into therapeutic agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Glycosides often demonstrate activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

  • A comparative study on glycosides revealed that modifications in the sugar moiety could enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that pent-4-enyl derivatives may possess similar properties .

Chemical Synthesis Applications

The synthesis of this compound is significant in carbohydrate chemistry. This compound serves as an intermediate in the synthesis of more complex carbohydrates and glycosides.

Glycosylation Reactions

The compound can be used in glycosylation reactions to form more complex oligosaccharides or polysaccharides. Its acetylated form provides stability during synthesis while allowing for deprotection to yield functional hydroxyl groups.

Table: Summary of Applications

Application TypeDescriptionReference
Anticancer ActivityCytotoxic effects on cancer cell lines; potential for therapeutic development
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Synthesis IntermediateUsed in glycosylation reactions to create complex carbohydrates

Mechanism of Action

The mechanism of action of pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside depends on its specific application. In glycosylation reactions, the compound acts as a glycosyl donor, transferring the sugar moiety to an acceptor molecule. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions. The pent-4-enyl group can participate in further chemical modifications, allowing for the synthesis of diverse compounds.

Comparison with Similar Compounds

Structural Variations in Aglycon Groups

The aglycon moiety (non-carbohydrate substituent) significantly influences the reactivity and applications of acetylated mannopyranosides. Below is a comparative analysis:

Compound Name Aglycon Group Key Features Applications Reference
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside Pent-4-enyl (alkene) Alkene allows post-synthetic modifications (e.g., click chemistry). Polymer-supported synthesis, organic intermediates.
1-Phenyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside Phenyl (aromatic) High synthetic yield (90%); α/β anomer separation. Glycosylation studies, aryl glycoside libraries.
2-Bromoethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside 2-Bromoethyl (halide) Bromine as a leaving group for nucleophilic substitution. Drug conjugation, alkylation reactions.
4-Methylumbelliferyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside 4-Methylumbelliferyl (fluorescent) Fluorescence enables enzymatic activity detection. Substrate for mannosidase assays, biochemical diagnostics.
2-Azidoethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside 2-Azidoethyl (azide) Azide enables click chemistry (e.g., Huisgen cycloaddition). Glycoconjugate synthesis, targeted drug delivery.

Physicochemical Properties

Property Pent-4-enyl Derivative Phenyl Derivative 4-Methylumbelliferyl Derivative 2-Azidoethyl Derivative
Molecular Weight ~506 g/mol* 454.42 g/mol 506.46 g/mol 335.69 g/mol
Solubility Chloroform, DCM Organic solvents Ethyl acetate, acetonitrile Polar aprotic solvents
Reactivity Alkene functionalization Aromatic stability Fluorescence quenching Azide-alkyne cycloaddition

*Estimated based on structural analogs.

Key Research Findings

Crystallographic Insights: The pent-4-enyl derivative’s orthorhombic crystal structure provides a template for studying mannose conformation in glycoconjugates .

Enzymatic Hydrolysis: 4-Methylumbelliferyl derivatives release fluorescent 4-methylumbelliferone upon mannosidase cleavage, enabling real-time enzyme kinetics .

Thermodynamic Control : Aryl glycosides (e.g., phenyl) exhibit enhanced α-selectivity under specific glycosylation conditions .

Biological Activity

Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside is a glycoside derivative of D-mannopyranose, characterized by the presence of four acetyl groups and a pent-4-enyl group. This compound has garnered interest in various fields including carbohydrate chemistry and medicinal applications due to its unique structural properties and biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H28O10\text{C}_{19}\text{H}_{28}\text{O}_{10}

This structure features:

  • Acetyl Groups : Protecting the hydroxyl groups of the mannopyranose ring.
  • Pent-4-enyl Group : Enhancing reactivity and allowing for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:

  • Glycosylation Reactions : Acts as a glycosyl donor in synthetic pathways, facilitating the formation of glycosidic bonds in oligosaccharides and glycoconjugates.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain pathogens, which may be linked to the structural features of the compound.

Research Findings

Several studies have explored the biological implications of mannopyranoside derivatives:

  • Antibacterial Activity :
    • A study highlighted that derivatives of mannopyranosides exhibit significant antibacterial properties. The presence of various substituents (e.g., halogen or nitrogen) on aromatic compounds has shown enhanced activity against gram-positive bacteria .
  • Carbohydrate-Protein Interactions :
    • Research indicates that mannopyranosides play a crucial role in mediating carbohydrate-protein interactions essential for biological processes such as cell signaling and adhesion .
  • Potential in Drug Design :
    • The compound is being investigated for its potential use in drug development, particularly in synthesizing glycosylated drugs which can improve bioavailability and efficacy .

Case Study 1: Synthesis and Evaluation

In a practical synthesis approach, researchers synthesized this compound using D-mannose as a starting material. The process involved:

  • Protection of Hydroxyl Groups : Using acetic anhydride.
  • Glycosylation with Pent-4-enyl Alcohol : Utilizing silver triflate as a promoter.

The synthesized compound was then evaluated for its reactivity and potential applications in carbohydrate chemistry .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties of various mannopyranoside derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
This compoundAcetylated mannopyranose with pent-4-enylAntibacterial activity; glycosylation donor
Methyl-2,3,4,6-tetra-O-acetyl-D-mannopyranosideAcetylated mannopyranose with methyl groupLimited biological activity
Ethyl-2,3,4,6-tetra-O-acetyl-D-mannopyranosideAcetylated mannopyranose with ethyl groupModerate biological activity

Q & A

Q. What are the standard synthetic routes for Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-mannopyranoside, and how are regioselectivity challenges addressed?

The compound is typically synthesized via regioselective glycosylation. For example, a penultimate glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl chloride) is coupled to a spacer-equipped acceptor under Lewis acid catalysis (e.g., BF₃·Et₂O). Regioselectivity is controlled by protecting group strategies, such as benzylidene or benzyl groups, to block undesired hydroxyls . NMR monitoring (e.g., 1^1H and 13^{13}C) confirms regiochemical fidelity during intermediate steps .

Q. How is structural confirmation achieved for intermediates and final products?

Comprehensive characterization involves:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR for chemical shift assignments (e.g., acetyl methyl signals at δ 1.9–2.1 ppm). DEPT/HSQC experiments resolve anomeric proton-carbon correlations .
  • Mass spectrometry : FABMS or ESI-MS to confirm molecular ion peaks (e.g., [M+Na]⁺) .
  • X-ray crystallography : For unambiguous stereochemical determination, as demonstrated in analogous mannopyranoside structures .

Q. What purification methods are effective for this compound and its intermediates?

Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:9 → 1:4) separates acetylated intermediates. For polar derivatives, reverse-phase HPLC with acetonitrile/water is used. Crystallization from ethanol or dichloromethane/ether yields pure products .

Advanced Research Questions

Q. How do steric and electronic effects influence glycosylation efficiency in this system?

The tetra-O-acetyl groups on the mannose ring create steric hindrance, slowing reaction kinetics. However, the electron-withdrawing acetyl groups enhance the leaving ability of the anomeric substituent (e.g., thioethyl or trichloroacetimidate), improving glycosylation yields. Kinetic studies using TLC or in-situ IR spectroscopy can optimize reaction times .

Q. What strategies mitigate competing side reactions (e.g., acyl migration) during deprotection?

Acyl migration is minimized by:

  • Using mild deacetylation conditions (e.g., NaOMe/MeOH at 0°C).
  • Avoiding prolonged exposure to basic or aqueous environments.
  • Monitoring via 1^1H NMR for unexpected shifts in acetyl proton signals .

Q. How can the pent-4-enyl aglycone be functionalized for downstream applications?

The terminal double bond in the pent-4-enyl group allows for:

  • Radical-induced crosslinking : For glycopolymer synthesis.
  • Thiol-ene "click" chemistry : To conjugate thiol-containing probes (e.g., biotin, fluorophores) under UV initiation .

Q. What analytical methods resolve contradictions in stereochemical assignments?

Discrepancies in anomeric configuration (α/β) are resolved by:

  • NOE experiments : To detect spatial proximity between anomeric protons and adjacent substituents.
  • J-coupling analysis : 3JH1,H2^3J_{H1,H2} values >3.5 Hz indicate axial (β) configuration, while <2 Hz suggests equatorial (α) .
  • Comparative X-ray data from structurally similar glycosides .

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